molecular formula C11H13ClO2 B14051840 1-(2-Chloro-4-ethoxyphenyl)propan-1-one

1-(2-Chloro-4-ethoxyphenyl)propan-1-one

Katalognummer: B14051840
Molekulargewicht: 212.67 g/mol
InChI-Schlüssel: RGDNKBXDBBJKEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Chloro-4-ethoxyphenyl)propan-1-one is an organic compound with the molecular formula C11H13ClO2 and a molecular weight of 212.67 g/mol . This compound is characterized by the presence of a chloro group and an ethoxy group attached to a phenyl ring, along with a propanone moiety. It is commonly used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

The synthesis of 1-(2-Chloro-4-ethoxyphenyl)propan-1-one typically involves the reaction of 2-chloro-4-ethoxybenzaldehyde with a suitable reagent to introduce the propanone group. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to form the desired ketone . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-(2-Chloro-4-ethoxyphenyl)propan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2-Chloro-4-ethoxyphenyl)propan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(2-Chloro-4-ethoxyphenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethoxy groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

1-(2-Chloro-4-ethoxyphenyl)propan-1-one can be compared with other similar compounds, such as:

    1-(2-Chloro-4-methoxyphenyl)propan-1-one: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(2-Chloro-4-ethoxyphenyl)ethanone: Similar structure but with an ethanone moiety instead of a propanone moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties .

Eigenschaften

Molekularformel

C11H13ClO2

Molekulargewicht

212.67 g/mol

IUPAC-Name

1-(2-chloro-4-ethoxyphenyl)propan-1-one

InChI

InChI=1S/C11H13ClO2/c1-3-11(13)9-6-5-8(14-4-2)7-10(9)12/h5-7H,3-4H2,1-2H3

InChI-Schlüssel

RGDNKBXDBBJKEN-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=C(C=C(C=C1)OCC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.